molecular formula C17H13Cl2N3O5S2 B2591494 Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887207-00-3

Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2591494
CAS RN: 887207-00-3
M. Wt: 474.33
InChI Key: CCVWQSCRQMIXHR-FXBPSFAMSA-N
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Description

Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, also known as DCB-SA, is a synthetic compound that has shown potential as a tool for scientific research in various fields.

Scientific Research Applications

Synthesis and Molecular Modeling

This compound serves as a precursor in the synthesis of various benzothiazole derivatives, showcasing its utility in creating molecules with potential therapeutic effects. For instance, novel derivatives have been synthesized for antitumor evaluation, where compounds exhibited significant cytotoxic activity against various cancer cell lines, highlighting the importance of such chemicals in cancer research (Łukasz Tomorowicz et al., 2020). Additionally, molecular modeling and quantitative structure-activity relationship (QSAR) studies have been applied to these derivatives to predict their antitumor efficacy, further emphasizing the compound's role in medicinal chemistry research.

Catalysis and Synthetic Applications

This compound is also involved in research focusing on catalytic systems and synthetic methodologies. For example, research on sulfonic acid functionalized imidazolium salts combined with FeCl3 has shown efficient catalysis in the synthesis of benzimidazoles, demonstrating the versatility of this compound in facilitating chemical reactions under environmentally friendly conditions (A. Khazaei et al., 2011).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor properties of benzothiazole derivatives, including those derived from Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, has identified compounds with significant biological activities. These studies contribute to the development of new therapeutic agents with potential application in treating various diseases (N. Mishra et al., 2019).

Photochemical Studies

Additionally, the compound has been the subject of photochemical studies, exploring the degradation products of mediator radicals formed in reactions with polyphenols. Such research is crucial for understanding the stability and reactivity of radical species in the presence of antioxidants, which has implications for the development of antioxidant therapies and the food industry (A. Osman et al., 2006).

properties

IUPAC Name

methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O5S2/c1-27-15(23)8-22-13-5-3-10(29(20,25)26)7-14(13)28-17(22)21-16(24)11-6-9(18)2-4-12(11)19/h2-7H,8H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVWQSCRQMIXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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